molecular formula C21H22N2O2S3 B12028824 N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12028824
M. Wt: 430.6 g/mol
InChI Key: XCXJVQOKZVYAGE-NBVRZTHBSA-N
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Description

N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a thiophene moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolidinone ring, which can be achieved through the cyclization of a thiourea derivative with a suitable α-haloketone. The thiophene moiety can be introduced via a Knoevenagel condensation reaction with a thiophene aldehyde. The final step involves the coupling of the resulting intermediate with 4-methylphenylhexanamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The amide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The thiazolidinone ring and thiophene moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide stands out due to its combination of a thiazolidinone ring and a thiophene moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C21H22N2O2S3

Molecular Weight

430.6 g/mol

IUPAC Name

N-(4-methylphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C21H22N2O2S3/c1-15-8-10-16(11-9-15)22-19(24)7-3-2-4-12-23-20(25)18(28-21(23)26)14-17-6-5-13-27-17/h5-6,8-11,13-14H,2-4,7,12H2,1H3,(H,22,24)/b18-14+

InChI Key

XCXJVQOKZVYAGE-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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